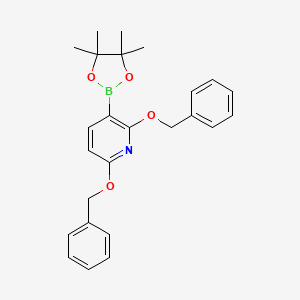
(3-Methoxypropyl)zinc bromide, 0.5 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, is a chemical compound that is used in a variety of laboratory experiments and research applications. It is a white, crystalline solid with a melting point of 89-90°C. It is a strong nucleophile, which makes it useful in organic synthesis reactions. It is also used in the preparation of organometallic compounds, such as zinc carbenes and zinc enolates. In addition, it has been used in the synthesis of polymers and in the study of biochemical and physiological effects.
科学研究应用
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has a variety of scientific research applications. It is used in the synthesis of organometallic compounds, such as zinc carbenes and zinc enolates. These compounds can be used as catalysts in organic synthesis reactions, such as the Wittig reaction. In addition, it has been used in the synthesis of polymers, such as poly(ethylene oxide) and poly(propylene oxide). It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
作用机制
The mechanism of action of (3-Methoxypropyl)zinc bromide, 0.5 M in THF, is not fully understood. It is believed to act as a strong nucleophile, which means it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means it can accept electrons from other molecules. This allows it to form bonds with other molecules, such as enzymes and DNA.
Biochemical and Physiological Effects
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin, trypsin, and ribonuclease. It has also been shown to regulate gene expression in a variety of organisms, including bacteria, yeast, and plants. In addition, it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable. It is also a strong nucleophile, which makes it useful in a variety of organic synthesis reactions. However, it is also a strong electrophile, which can make it difficult to work with in some experiments. In addition, it is highly toxic and should be handled with care.
未来方向
There are a number of potential future directions for (3-Methoxypropyl)zinc bromide, 0.5 M in THF. It could be used to study the effect of zinc bromide on the activity of enzymes and the regulation of gene expression in a variety of organisms. It could also be used to study the effect of zinc bromide on the synthesis of polymers and other materials. In addition, it could be used to study the effect of zinc bromide on apoptosis in cancer cells. Finally, it could be used to study the effect of zinc bromide on other biochemical and physiological processes.
合成方法
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, can be synthesized by reacting zinc bromide with 3-methoxypropyl bromide in the presence of an aqueous base, such as sodium hydroxide. The reaction proceeds in a three-step process. In the first step, 3-methoxypropyl bromide is reacted with zinc bromide to form a zinc carbenoid. In the second step, the zinc carbenoid is reacted with the aqueous base to form the desired product, (3-methoxypropyl)zinc bromide, 0.5 M in THF. The third step involves the removal of any excess reagents and by-products.
属性
IUPAC Name |
bromozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSFPGBLXAROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)zinc bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

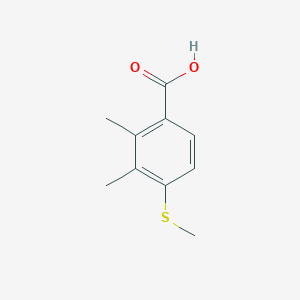
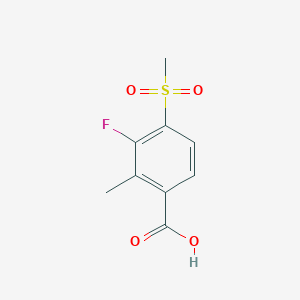
![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)
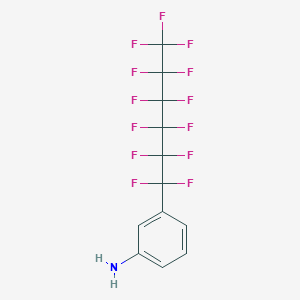
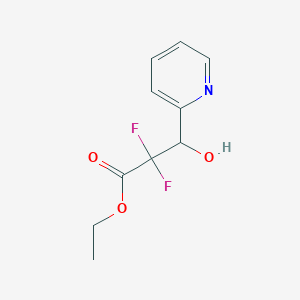





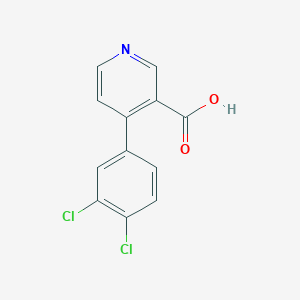

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
